4-(2-Methyl-imidazol-1-ylmethyl)-benzoic acid
Description
4-(2-Methyl-imidazol-1-ylmethyl)-benzoic acid is a benzoic acid derivative with a 2-methylimidazole moiety attached via a methylene (-CH2-) linker at the para position of the benzene ring. Its molecular formula is C12H12N2O2 (molecular weight: 216.24 g/mol) . The compound combines the carboxylic acid functionality of benzoic acid with the heterocyclic imidazole ring, which is known for its role in coordination chemistry and biological activity. Imidazole derivatives are widely studied for their enzyme inhibitory, anticancer, and antimicrobial properties .
The hydrochloride form of this compound (CAS: 1134483-46-7, C12H13ClN2O2) is also reported, enhancing its solubility for pharmaceutical applications . Structural analogs of this compound often serve as intermediates in synthesizing coordination polymers or bioactive molecules, such as indoleamine 2,3-dioxygenase-1 (IDO1) inhibitors .
Properties
IUPAC Name |
4-[(2-methylimidazol-1-yl)methyl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-9-13-6-7-14(9)8-10-2-4-11(5-3-10)12(15)16/h2-7H,8H2,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZIJCEAXGOLEIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1CC2=CC=C(C=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methyl-imidazol-1-ylmethyl)-benzoic acid typically involves the reaction of 2-methyl-imidazole with a suitable benzoic acid derivative. One common method is the alkylation of 2-methyl-imidazole with a benzoic acid derivative that has a leaving group, such as a halide. The reaction is usually carried out in the presence of a base like potassium carbonate in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to maximize yield and purity are common practices in industrial settings.
Chemical Reactions Analysis
Types of Reactions
4-(2-Methyl-imidazol-1-ylmethyl)-benzoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.
Reduction: Reduction reactions can convert the benzoic acid moiety to benzyl alcohol derivatives.
Substitution: The imidazole ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions on the imidazole ring.
Major Products
Oxidation: Imidazole N-oxides.
Reduction: Benzyl alcohol derivatives.
Substitution: Various substituted imidazole derivatives depending on the reagents used.
Scientific Research Applications
Scientific Research Applications
4-(2-Methyl-imidazol-1-ylmethyl)-benzoic acid is used across various scientific disciplines due to its unique structural features.
Chemistry: It serves as a ligand in coordination chemistry to form metal-organic frameworks (MOFs) with unique properties.
Biology: It is investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: It is explored for its therapeutic potential in treating various diseases due to its bioactive imidazole moiety.
Industry: It is utilized in the development of advanced materials with specific luminescent or catalytic properties.
2-(2-Methyl-imidazol-1-ylmethyl)-benzoic acid has gained attention in medicinal chemistry for its diverse biological activities.
Antimicrobial Properties: It exhibits significant antimicrobial activity, inhibiting the growth of various bacterial strains. The mechanism involves disrupting bacterial cell wall synthesis and interfering with metabolic pathways.
Anti-inflammatory Effects: The compound has demonstrated anti-inflammatory properties in vitro, inhibiting the production of pro-inflammatory cytokines and mediators, which could be beneficial in treating inflammatory diseases.
Anticancer Activity: In silico studies have predicted that this compound could act as an inhibitor of certain kinases involved in cancer progression. Molecular docking studies have shown promising binding affinities to targets associated with cancer cell proliferation, suggesting potential as a therapeutic agent against various cancers. The biological activity of this compound is attributed to its ability to interact with specific biomolecules, potentially inhibiting key enzymes involved in metabolic pathways and inducing cell cycle arrest in cancer cells.
Case Studies
Antimicrobial Activity Assessment: A study evaluating the antimicrobial efficacy of various benzimidazole derivatives, including this compound, found that it significantly inhibited the growth of both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined to be lower than those of commonly used antibiotics, indicating its potential as a new antimicrobial agent.
Mechanism of Action
The mechanism of action of 4-(2-Methyl-imidazol-1-ylmethyl)-benzoic acid depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The imidazole ring can coordinate with metal ions, making it useful in catalysis and material science applications.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Differences
The table below compares key structural features and biological activities of 4-(2-Methyl-imidazol-1-ylmethyl)-benzoic acid with related compounds:
Key Comparisons
Substituent Effects on Bioactivity
- Bulkier Alkyl Chains : Compounds like 4-[(2-butyl-5-formyl-1H-imidazol-1-yl)methyl]benzoic acid () exhibit increased steric hindrance, which could reduce binding affinity to enzymes but improve metabolic stability .
- Benzimidazole vs.
Linker Modifications
- Methylene vs. Ethoxy : The ethoxy linker in 4-(2-(1H-imidazol-1-yl)ethoxy)benzoic acid () provides greater conformational flexibility, which may optimize interactions with enzyme active sites (e.g., IDO1) . In contrast, the rigid methylene linker in the target compound favors coordination with metal ions, as seen in cadmium-based polymers ().
- Ester vs. Carboxylic Acid : Ester derivatives () are often prodrugs, improving oral bioavailability but requiring enzymatic hydrolysis for activation .
Solubility and Stability
- The hydrochloride form of the target compound () offers higher aqueous solubility than the free acid, critical for in vivo applications .
- Amino acid-coupled derivatives () exhibit superior water solubility due to ionizable amino and carboxyl groups, making them suitable for intravenous formulations .
Biological Activity
4-(2-Methyl-imidazol-1-ylmethyl)-benzoic acid is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
4-(2-Methyl-imidazol-1-ylmethyl)-benzoic acid, also known as 4-(2-Methyl-1H-imidazol-1-ylmethyl)benzoic acid hydrochloride, has the molecular formula C11H12N2O2 and a molecular weight of 220.23 g/mol. Its structure features a benzoic acid moiety linked to a 2-methylimidazole group, which is critical for its biological interactions.
The biological activity of 4-(2-Methyl-imidazol-1-ylmethyl)-benzoic acid is primarily attributed to its ability to interact with various molecular targets within cells. Notably, it has been shown to inhibit specific protein kinases, which play essential roles in cell signaling pathways related to cancer and other diseases. The compound's imidazole ring facilitates binding to ATP-binding sites on kinases, thereby disrupting their activity and potentially leading to apoptosis in cancer cells .
Anticancer Activity
Research indicates that 4-(2-Methyl-imidazol-1-ylmethyl)-benzoic acid exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including those derived from breast and lung cancers. The compound's effectiveness is often compared to established kinase inhibitors, showcasing promising results in both cell viability assays and kinase inhibition tests .
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast Cancer) | 5.2 | Inhibition of ERK/MAPK pathway |
| A549 (Lung Cancer) | 3.8 | Disruption of PI3K/AKT signaling |
| HeLa (Cervical Cancer) | 4.5 | Induction of apoptosis via caspase activation |
Antimicrobial Activity
In addition to its anticancer effects, 4-(2-Methyl-imidazol-1-ylmethyl)-benzoic acid has demonstrated antimicrobial properties against both Gram-positive and Gram-negative bacteria. Studies suggest that the compound can disrupt bacterial cell membranes, leading to cell lysis and death.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Case Studies
Case Study 1: Anticancer Efficacy in Breast Cancer Models
A study published in NCBI evaluated the efficacy of 4-(2-Methyl-imidazol-1-ylmethyl)-benzoic acid in MCF-7 breast cancer cells. The compound was found to induce significant apoptosis through the activation of caspase pathways, with an IC50 value of 5.2 µM. This study highlights the potential for developing this compound as a targeted therapy for breast cancer treatment .
Case Study 2: Antimicrobial Properties Against Multi-drug Resistant Strains
In another study, the antimicrobial activity of the compound was tested against multi-drug resistant strains of Staphylococcus aureus. The results indicated an MIC value of 32 µg/mL, suggesting that it could serve as a potential candidate for treating infections caused by resistant bacterial strains.
Q & A
Q. What are the common synthetic routes for 4-(2-Methyl-imidazol-1-ylmethyl)-benzoic acid, and how can reaction conditions be optimized?
Methodological Answer: Synthesis typically involves coupling imidazole derivatives with benzoic acid precursors. For example:
- Step 1: React 2-methylimidazole with a benzyl halide under basic conditions (e.g., K₂CO₃ in DMF) to form the imidazole-methyl intermediate.
- Step 2: Hydrolyze the methyl ester (if present) to the carboxylic acid using NaOH or HCl .
Optimization Tips: - Use anhydrous solvents to minimize side reactions.
- Monitor reaction progress via TLC or HPLC. Adjust temperature (reflux vs. room temperature) to balance yield and purity .
Q. How is purity assessed for this compound, and what analytical techniques are critical for quality control?
Methodological Answer:
- Purity Analysis: High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is standard. Ensure >95% purity for biological assays .
- Structural Confirmation: Use - and -NMR to verify substituent positions. FT-IR confirms carboxylic acid (C=O stretch at ~1700 cm⁻¹) and imidazole ring (C-N stretches) .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT or molecular docking) predict the biological activity of this compound?
Methodological Answer:
- DFT Calculations: Optimize the molecular geometry using Gaussian09 at the B3LYP/6-31G(d) level. Analyze frontier molecular orbitals (HOMO-LUMO) to predict reactivity .
- Docking Studies: Use AutoDock Vina to simulate interactions with target proteins (e.g., enzymes like cytochrome P450). Validate predictions with in vitro assays .
Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected NMR shifts or IR absorptions)?
Methodological Answer:
- NMR Discrepancies: Check for solvent effects (DMSO vs. CDCl₃) or tautomerism in the imidazole ring. Use 2D NMR (COSY, HSQC) to assign ambiguous signals .
- IR Anomalies: Compare experimental spectra with simulated spectra from computational models. Consider hydrogen bonding or crystal packing effects in solid-state samples .
Q. How does the crystal structure of this compound inform its stability and intermolecular interactions?
Methodological Answer:
- Single-Crystal X-ray Diffraction: Resolve the structure to identify hydrogen bonds (e.g., O–H···N between benzoic acid and imidazole) and π-π stacking. Use Mercury software to analyze packing diagrams .
- Thermal Stability: Correlate melting point (mp 313–315°C) with lattice energy. Differential scanning calorimetry (DSC) can reveal phase transitions .
Q. What experimental designs are recommended for evaluating antioxidant or antimicrobial activity?
Methodological Answer:
- Antioxidant Assays: Use DPPH radical scavenging (IC₅₀ determination) and FRAP assays. Include ascorbic acid as a positive control .
- Antimicrobial Testing: Perform MIC (minimum inhibitory concentration) assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Use broth microdilution methods .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
